5,6-Dinitro-1,3-benzodioxole
Overview
Description
5,6-Dinitro-1,3-benzodioxole: is an organic compound with the molecular formula C7H4N2O6 and a molecular weight of 212.12 g/mol . It is characterized by the presence of two nitro groups (-NO2) attached to a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. This compound is known for its pale-yellow to yellow-brown solid form .
Mechanism of Action
Target of Action
The primary target of 5,6-Dinitro-1,3-benzodioxole is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development by regulating the response to auxin, a vital plant hormone .
Mode of Action
This compound acts as an agonist to the auxin receptor TIR1 . It binds to the receptor, enhancing root-related signaling responses and promoting root growth in plants . The compound’s interaction with TIR1 triggers a series of biochemical reactions that lead to changes in gene expression and cellular processes .
Biochemical Pathways
The interaction of this compound with TIR1 affects the auxin signaling pathway . This pathway is responsible for various plant growth and development processes, including cell elongation, division, and differentiation . The compound enhances the transcriptional activity of the auxin response reporter, leading to the down-regulation of root growth-inhibiting genes .
Pharmacokinetics
Its molecular weight (21212) and solid physical form suggest that it may have good bioavailability
Result of Action
The action of this compound results in a significant promotion of root growth in plants . By enhancing auxin signaling, it stimulates root development and helps plants establish a robust root system . This can potentially improve plant survival and productivity, especially under stress conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dinitro-1,3-benzodioxole typically involves the nitration of 1,3-benzodioxole. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions . The reaction proceeds as follows:
1,3-Benzodioxole+2HNO3→this compound+2H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dinitro-1,3-benzodioxole undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 5,6-Diamino-1,3-benzodioxole.
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5,6-Dinitro-1,3-benzodioxole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and antimicrobial agents .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anticancer and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
- 1,2-Dinitro-4,5-methylenedioxybenzene
- 1,2-Methylenedioxy-4,5-dinitrobenzene
- 5,6-Dinitro-2H-1,3-benzodioxole
Uniqueness: 5,6-Dinitro-1,3-benzodioxole is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties. The presence of nitro groups at the 5 and 6 positions enhances its reactivity and potential for forming various derivatives .
Properties
IUPAC Name |
5,6-dinitro-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O6/c10-8(11)4-1-6-7(15-3-14-6)2-5(4)9(12)13/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKKXKBQUBETST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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